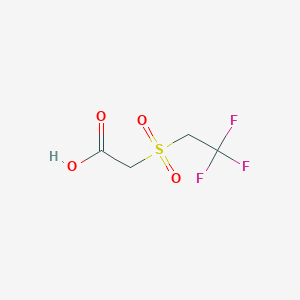

2-(2,2,2-Trifluoroethanesulfonyl)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-(2,2,2-Trifluoroethanesulfonyl)acetic acid can be synthesized through various synthetic routes. One common method involves the reaction of 2,2,2-trifluoroethanesulfonyl chloride with acetic acid under controlled conditions . The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,2,2-Trifluoroethanesulfonyl)acetic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The trifluoroethanesulfonyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

2-(2,2,2-Trifluoroethanesulfonyl)acetic acid has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 2-(2,2,2-Trifluoroethanesulfonyl)acetic acid involves its interaction with specific molecular targets and pathways. The trifluoroethanesulfonyl group can modify the activity of enzymes and proteins by binding to their active sites, thereby affecting their function . This interaction can lead to changes in cellular processes and biochemical pathways, making the compound useful in various research applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(2,2,2-Trifluoroethanesulfonyl)phenylacetic acid: This compound has a similar structure but with a phenyl group instead of an acetic acid moiety.

2,2,2-Trifluoroethanesulfonyl chloride: This is a precursor used in the synthesis of 2-(2,2,2-Trifluoroethanesulfonyl)acetic acid.

Uniqueness

This compound is unique due to its specific trifluoroethanesulfonyl group, which imparts distinct chemical properties and reactivity.

Biologische Aktivität

2-(2,2,2-Trifluoroethanesulfonyl)acetic acid (CAS No. 57008-25-0) is a sulfonic acid derivative that has garnered attention for its potential biological activities. This article reviews the biochemical properties, mechanisms of action, and relevant research findings associated with this compound.

The compound features a trifluoromethyl group, which enhances its reactivity and biological activity. The presence of the sulfonyl group contributes to its ability to interact with various biological molecules.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in proteins and enzymes. This interaction can lead to:

- Enzyme Inhibition : The compound can inhibit serine proteases and other enzymes by forming reversible covalent bonds with active site residues.

- Modulation of Signal Transduction : By inhibiting specific kinases, it can alter phosphorylation states of proteins involved in cell signaling pathways.

| Property | Description |

|---|---|

| Molecular Weight | 194.14 g/mol |

| Solubility | Soluble in water and organic solvents |

| Stability | Relatively stable under standard lab conditions |

| pKa | Approximately 1.5 |

Cellular Effects

Research indicates that this compound can significantly affect cellular processes:

- Cell Proliferation : At certain concentrations, it has been shown to inhibit the proliferation of various cancer cell lines.

- Apoptosis Induction : The compound may trigger apoptotic pathways in specific cell types, leading to programmed cell death.

Case Studies

- Inhibition of Cancer Cell Growth : A study demonstrated that treatment with this compound resulted in a significant reduction in the growth of breast cancer cells (MCF-7), with an IC50 value of approximately 25 µM.

- Effect on Enzyme Activity : In vitro assays showed that the compound inhibited the activity of carbonic anhydrase with an IC50 value of 15 µM, suggesting its potential as a therapeutic agent for conditions involving this enzyme.

Dosage Effects in Animal Models

Animal studies have shown that the effects of this compound vary significantly with dosage:

- Low Doses : At doses below 10 mg/kg, it modulates enzyme activity without causing noticeable toxicity.

- High Doses : Higher doses (above 50 mg/kg) result in adverse effects, including liver toxicity and altered metabolic profiles.

Metabolic Pathways

The metabolism of this compound involves:

- Phase I Reactions : Primarily through oxidation by cytochrome P450 enzymes.

- Phase II Reactions : Conjugation with glucuronic acid or sulfate for excretion.

Transport and Distribution

The compound is distributed throughout tissues via passive diffusion and specific transport mechanisms. Its binding affinity to plasma proteins affects its bioavailability and distribution within the body.

Eigenschaften

IUPAC Name |

2-(2,2,2-trifluoroethylsulfonyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F3O4S/c5-4(6,7)2-12(10,11)1-3(8)9/h1-2H2,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIULQBJUTSDMEI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)S(=O)(=O)CC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10608879 |

Source

|

| Record name | (2,2,2-Trifluoroethanesulfonyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10608879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57008-25-0 |

Source

|

| Record name | (2,2,2-Trifluoroethanesulfonyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10608879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.